molecular formula C8H10BrNO2 B053702 methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 120935-94-6

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B053702
M. Wt: 232.07 g/mol
InChI Key: LGBDYFSMZPRVLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives involves cyclization reactions, such as the Knorr reaction, hydrolysis, decarboxylation, and formylation reactions. These methods have been employed to create a series of novel derivatives with antimicrobial properties, indicating the versatility of this compound as a precursor in organic synthesis (Hublikar et al., 2019).

Molecular Structure Analysis

A combined experimental and theoretical study, including DFT and AIM analyses, on related pyrrole compounds, has revealed insights into their molecular structure, spectroscopic properties, and intermolecular interactions. These studies help understand the electronic structure and the effect of substitutions on the pyrrole ring (Singh et al., 2013).

Chemical Reactions and Properties

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including lithiation, which serves as a key step in synthesizing substituted pyrrole derivatives. This reactivity showcases its potential in synthesizing complex organic molecules (Muchowski & Hess, 1988).

Physical Properties Analysis

The physical properties of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives, such as melting points, solubility, and stability, can be influenced by the nature of the substituents on the pyrrole ring. These properties are crucial for determining the compound's applicability in different chemical contexts.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for understanding the compound's behavior in chemical reactions. Studies on related pyrrole derivatives provide insights into how structural modifications can alter these properties, offering a pathway to tailor the compound for specific applications (Singh et al., 2013; Hublikar et al., 2019).

Scientific Research Applications

  • Synthesis of Novel Antimicrobial Agents : A study synthesized a series of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds exhibited significant in vitro antimicrobial activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of a methoxy group in the structure further increased the activity (Hublikar et al., 2019).

  • Calcium Channel Activator Synthesis : Another research focused on synthesizing tritium-labeled FPL 64176, a potent calcium channel activator, from a related bromo derivative using tritium gas and a palladium/carbon catalyst. This compound is significant for its insulinotropic properties (Foged & Madsen, 1994).

  • Palladium-Catalyzed Carbonylative Cyclization : In a study, β-bromo-α,β-unsaturated carboxylic acids were cyclized with 2,2-dimethylhydrazine under carbon monoxide pressure, in the presence of a palladium catalyst, to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).

  • Oxidation Studies of Pyrrole Derivatives : Research into the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles led to the isolation of 2-hydroxy-2H-pyrroles, providing insight into the reactivity and stability of these compounds under various conditions (Cirrincione et al., 1987).

  • Studies on Novel Pyrrole Derivatives : Another study synthesized novel pyrrole derivatives like 2,4-dimethyl-3-(3-methoxy-3-oxopropyl)-5-benzylcarboxylate-1H-pyrrole and explored their reactivity and potential applications (Li, 2010).

  • Synthesis of Calcium Channel Activators : Research on the synthesis of benzoylpyrrole-type calcium channel activators showed the development of novel synthetic routes for compounds like FPL 64176, a significant calcium channel activator (DaltonChristopher, Kane, & Rampe, 1992).

properties

IUPAC Name

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDYFSMZPRVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384005
Record name methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

120935-94-6
Record name methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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